molecular formula C7H7BrClF3N2 B13487604 [5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride

[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride

Katalognummer: B13487604
Molekulargewicht: 291.49 g/mol
InChI-Schlüssel: ABWNYXMRUASGLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride is a chemical compound with the molecular formula C7H6BrF3N2·HCl It is a derivative of hydrazine, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the reaction of 5-bromo-2-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-Bromo-2-(trifluoromethyl)aniline+Hydrazine hydrateHCl[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride\text{5-Bromo-2-(trifluoromethyl)aniline} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl}} \text{this compound} 5-Bromo-2-(trifluoromethyl)aniline+Hydrazine hydrateHCl​[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can produce various substituted phenylhydrazines.

Wissenschaftliche Forschungsanwendungen

[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [5-Bromo-2-(trifluoromethyl)phenyl]hydrazine
  • [5-Bromo-2-(trifluoromethyl)phenyl]hydrazine sulfate
  • [5-Bromo-2-(trifluoromethyl)phenyl]hydrazine phosphate

Uniqueness

Compared to similar compounds, [5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the trifluoromethyl group and bromine atom enhances its stability and reactivity, making it valuable for various applications.

Eigenschaften

Molekularformel

C7H7BrClF3N2

Molekulargewicht

291.49 g/mol

IUPAC-Name

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-4-1-2-5(7(9,10)11)6(3-4)13-12;/h1-3,13H,12H2;1H

InChI-Schlüssel

ABWNYXMRUASGLQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)NN)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.